molecular formula C19H12BrN5O3 B6023155 2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B6023155
M. Wt: 438.2 g/mol
InChI Key: XXYHCDHIGCIBDQ-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of bromine, nitrophenyl, and benzotriazolyl groups in its structure imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the bromination of aniline derivatives, followed by nitration to introduce the nitro group. The benzotriazole moiety is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The choice of solvents and catalysts is also crucial to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Cyclization Reactions: The benzotriazole moiety can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products

The major products formed from these reactions include substituted benzamides, aminobenzotriazoles, and various fused heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzotriazole moiety is known to bind to metal ions, which can be exploited in enzyme inhibition or as a chelating agent in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-(3,5-dimethylphenyl)benzamide

Uniqueness

2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-bromo-N-[2-(3-nitrophenyl)benzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN5O3/c20-16-7-2-1-6-15(16)19(26)21-12-8-9-17-18(10-12)23-24(22-17)13-4-3-5-14(11-13)25(27)28/h1-11H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYHCDHIGCIBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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